molecular formula C18H18N2O B14545542 Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- CAS No. 62329-01-5

Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-

Cat. No.: B14545542
CAS No.: 62329-01-5
M. Wt: 278.3 g/mol
InChI Key: VDKWKRNUFOXAAZ-UHFFFAOYSA-N
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Description

Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- is a complex organic compound with a unique structure that includes a cyclohexylidene ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- typically involves the reaction of cyclohexanone with phenylacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its nitrile groups can form interactions with active sites of enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with two cyano groups.

    Cyanoacetonitrile: Another nitrile compound with a similar structure but lacking the cyclohexylidene and phenylpropyl groups.

    Dicyanomethane: A compound with two cyano groups attached to a single carbon atom.

Uniqueness

Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- is unique due to its complex structure, which includes both a cyclohexylidene ring and a phenylpropyl group. This structural complexity imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62329-01-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-[2-(3-oxo-3-phenylpropyl)cyclohexylidene]propanedinitrile

InChI

InChI=1S/C18H18N2O/c19-12-16(13-20)17-9-5-4-6-14(17)10-11-18(21)15-7-2-1-3-8-15/h1-3,7-8,14H,4-6,9-11H2

InChI Key

VDKWKRNUFOXAAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C#N)C(C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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